RGDSPASSKP

Vue d'ensemble

Description

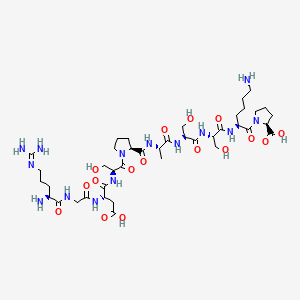

RGDSPASSKP is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, serine, proline, alanine, and lysine. This peptide is known for its role in inhibiting fibronectin binding to fibroblasts by blocking β2-integrin-binding sites . It is commonly used in scientific research for its ability to modulate cell adhesion and interaction with the extracellular matrix.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of RGDSPASSKP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

RGDSPASSKP can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

RGDSPASSKP has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

Medicine: Explored for its potential in wound healing, tissue engineering, and as a therapeutic agent in diseases involving abnormal cell adhesion.

Industry: Utilized in the development of biomaterials and drug delivery systems.

Mécanisme D'action

The peptide exerts its effects by blocking β2-integrin-binding sites, thereby inhibiting the binding of fibronectin to fibroblasts . This mechanism involves the RGD sequence within the peptide, which is recognized by integrin receptors on the cell surface. By preventing fibronectin binding, the peptide modulates cell adhesion and signaling pathways involved in various cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Another peptide with a similar sequence but different amino acid composition.

H-Arg-Gly-Asp-Ser-OH: A shorter peptide with a similar RGD sequence.

Gly-Arg-Gly-Asp-Ser-Pro-Lys: Contains additional lysine residue compared to RGDSPASSKP.

Uniqueness

This compound is unique due to its specific sequence, which provides distinct properties in terms of cell adhesion inhibition and interaction with integrin receptors. Its ability to block β2-integrin-binding sites makes it particularly valuable in research focused on cell-matrix interactions and related therapeutic applications .

Activité Biologique

RGDSPASSKP is a decapeptide that contains the well-characterized RGD (arginine-glycine-aspartate) sequence, which is pivotal in mediating cell adhesion through interactions with integrins. This peptide has garnered significant interest in biomedical research for its potential applications in tissue engineering, drug delivery, and regenerative medicine. The following sections provide a comprehensive overview of the biological activity of this compound, supported by relevant studies and findings.

The this compound peptide sequence comprises the amino acids:

- R : Arginine

- G : Glycine

- D : Aspartate

- S : Serine

- P : Proline

- A : Alanine

- S : Serine

- S : Serine

- K : Lysine

- P : Proline

The RGD sequence is recognized by various integrins, particularly αvβ3 and α5β1, facilitating cellular adhesion and promoting signaling pathways that influence cell proliferation, migration, and differentiation . The presence of additional amino acids in this compound may enhance its binding affinity and specificity to different integrin receptors compared to shorter RGD peptides.

2.1 Cell Adhesion and Proliferation

Research indicates that this compound significantly promotes the adhesion and proliferation of various cell types, including mesenchymal stem cells (MSCs). In studies where RGD peptides were grafted onto biomaterial surfaces, it was observed that surfaces modified with this compound enhanced cell attachment compared to non-functionalized surfaces or those modified with inactive sequences (e.g., RGE) .

| Peptide Sequence | Cell Type | Adhesion Rate | Proliferation Rate |

|---|---|---|---|

| This compound | BMSCs | High | Highest |

| GRGDS | BMSCs | Moderate | Moderate |

| RGE | BMSCs | Low | Low |

This table summarizes findings from studies indicating that this compound supports superior cell adhesion and proliferation compared to other sequences.

2.2 Osteogenic Differentiation

The osteogenic potential of MSCs can be enhanced by incorporating growth factors alongside RGD-containing peptides. For instance, BMP-2 (Bone Morphogenetic Protein 2) combined with this compound significantly increased alkaline phosphatase (ALP) activity in MSC cultures, indicating enhanced osteogenic differentiation . The synergistic effect of these components suggests that RGD peptides can be effectively utilized in bone tissue engineering applications.

3.1 Study on Biodegradable Nanoparticles

A study investigated the use of biodegradable nanoparticles functionalized with RGD peptides, including this compound, for targeted drug delivery. The results demonstrated that these nanoparticles effectively enhanced cellular uptake in target cells overexpressing specific integrins, leading to improved therapeutic outcomes in vitro .

3.2 Fibrinogen Interaction Studies

Another study examined the interaction of fibrinogen with various peptides, including this compound. It was found that while the peptide did not exhibit a mitogenic effect alone, it did not inhibit the mitogenic effects of fibrinogen on hemopoietic cell lines . This indicates that while this compound may not directly stimulate proliferation, it plays a role in modulating responses to other growth factors.

4. Conclusion

This compound exhibits significant biological activity through its ability to promote cell adhesion, proliferation, and differentiation via integrin interactions. Its application in biomaterials for tissue engineering shows promise for enhancing regenerative therapies. Future research should focus on elucidating the precise mechanisms by which this peptide influences cellular behavior and exploring its potential in clinical settings.

Propriétés

IUPAC Name |

1-[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLPSUDFRAOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68N14O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408588 | |

| Record name | Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-25-6 | |

| Record name | Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.